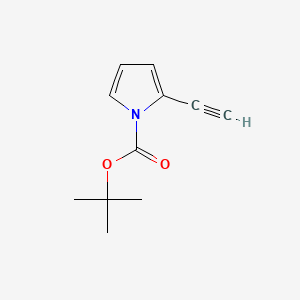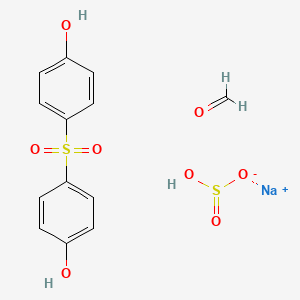
Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Bioreduction
Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for synthesizing HMG-CoA reductase inhibitors like atorvastatin, demonstrates the compound's relevance in asymmetric synthesis and bioreduction processes. Optimal conditions for synthesis involve specific substrate, cell concentration, and reaction times, highlighting the precision required in such chemical processes (Zhou et al., 2011).
Microwave Irradiation in Medicinal Chemistry
The synthesis of pyrimidine derivatives under microwave irradiation showcases the application of Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate analogs in creating biologically active compounds. This method points to the compound's utility in medicinal chemistry for generating compounds with potential therapeutic applications (Leyva-Acuña et al., 2020).
Synthetic Methodology and Oximation
The synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate through treatment with trialkyl phosphites and other reagents, followed by aromatization, indicates the compound's role in innovative synthetic methodologies. Such processes contribute to the development of novel compounds for further research and potential industrial applications (Zaragoza & Gantenbein, 2017).
Molecular Docking and Theoretical Analyses
Spectral, DFT/B3LYP, and molecular docking analyses of Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate demonstrate the compound's application in computational chemistry. Such studies are crucial for understanding the molecular basis of drug action and for the design of compounds with improved therapeutic profiles (Sert et al., 2020).
Electropolymerization and Material Science
The electropolymerization of 3,5-dithienylpyridines and their complexes underscores the use of this compound analogs in material science, particularly in creating electrochromic polymers. Such materials have applications in smart windows, displays, and other electronic devices, reflecting the broad scope of the compound's utility beyond medicinal chemistry (Krompiec et al., 2008).
Eigenschaften
IUPAC Name |
ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGRBTUTYVZIR-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661964 |
Source


|
| Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-10-1 |
Source


|
| Record name | Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)




![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)


![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)



